Infigratinib is a small molecule tyrosine kinase inhibitor [, , ]. It exhibits high selectivity for fibroblast growth factor receptors 1-3 (FGFR1-3) [, , , , , , , , , ]. Infigratinib is classified as a pan-FGFR inhibitor due to its ability to inhibit all three FGFR isoforms (FGFR1, FGFR2, and FGFR3) with high potency [, ]. In scientific research, infigratinib serves as a valuable tool for investigating the role of FGFR signaling in various biological processes and diseases, including cancer, skeletal dysplasias, and tumor-induced osteomalacia [, , , , , , , ].
Mechanism of Action
Infigratinib acts as an ATP-competitive inhibitor of FGFR1-3 [, , , , , , ]. It binds to the ATP-binding pocket of these receptors, preventing ATP from binding and subsequently inhibiting the phosphorylation and activation of downstream signaling pathways [, , ]. This inhibition disrupts critical cellular processes driven by FGFR signaling, such as cell proliferation, differentiation, migration, and survival [, , , ].
Physical and Chemical Properties Analysis
While the provided papers do not provide a comprehensive list of physical and chemical properties for infigratinib, it is described as an orally bioavailable molecule [, , , , , ]. This suggests suitable absorption and distribution characteristics for oral administration. Further studies focusing on its specific physicochemical properties are needed to better understand its behavior in biological systems.
Applications
Cholangiocarcinoma: Infigratinib demonstrates notable clinical efficacy in treating advanced cholangiocarcinoma, particularly in cases harboring FGFR2 fusions or rearrangements [, , ]. Clinical trials have shown significant tumor response and duration of response, leading to its FDA approval for this indication []. Further research is ongoing to understand mechanisms of acquired resistance and explore combination therapies [, ].
Achondroplasia: Infigratinib shows promise as a potential therapeutic option for children with achondroplasia, a skeletal dysplasia caused by FGFR3 gain-of-function mutations [, , , , , ]. Preclinical studies in a mouse model mimicking achondroplasia demonstrated significant improvement in bone growth and correction of growth plate abnormalities at low doses []. Clinical trials are currently underway to evaluate its safety and efficacy in children [, , ].
Hypochondroplasia: Similar to its potential in achondroplasia, infigratinib has been investigated in a preclinical model of hypochondroplasia, another skeletal dysplasia caused by FGFR3 mutations []. Results demonstrated significant improvement in bone length and skull morphology, providing rationale for further investigation in children with this condition [].
Tumor-Induced Osteomalacia: Infigratinib has been studied in patients with tumor-induced osteomalacia, a rare paraneoplastic syndrome caused by excess fibroblast growth factor 23 (FGF23) production by phosphaturic mesenchymal tumors []. Results confirmed the role of FGFR signaling in this disease, with infigratinib reducing FGF23 levels and increasing blood phosphate [].
Hepatocellular Carcinoma: Research suggests infigratinib exhibits antitumor activity in hepatocellular carcinoma models, particularly those with high FGFR expression [, ]. Studies have shown its potential to inhibit tumor growth, angiogenesis, invasion, and metastasis, and improve survival [, ]. Combinations with other agents like vinorelbine and bevacizumab are being explored for enhanced efficacy [, ].
Glioblastoma: Clinical trials have investigated infigratinib in patients with recurrent gliomas harboring FGFR alterations [, , ]. While limited efficacy was observed in a broad population, durable disease control was noted in some patients with specific FGFR1 or FGFR3 mutations or FGFR3-TACC3 fusions, suggesting potential for further investigation with refined biomarker selection [].
Urothelial Carcinoma: Infigratinib has shown clinical activity in patients with advanced or metastatic urothelial carcinoma bearing FGFR3 alterations [, , , , ]. Studies have demonstrated its efficacy in both upper tract and bladder urothelial carcinoma, with varying responses depending on specific FGFR3 mutations and tumor location [, ]. Ongoing research focuses on understanding resistance mechanisms and exploring its potential as adjuvant therapy [, , ].
Reference Links:
Related Compounds
Pemigatinib
Compound Description: Pemigatinib (INCB054828) is a selective, orally bioavailable inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. [] Like Infigratinib, Pemigatinib has been approved by the FDA for the treatment of cholangiocarcinoma, a rare form of bile duct cancer. []
Relevance: The research highlights Pemigatinib as one of the few selective drugs alongside Infigratinib approved by the FDA to treat cholangiocarcinoma. [] This suggests that both compounds share a similar mechanism of action and target FGFRs, making Pemigatinib structurally and functionally related to Infigratinib.
Compound Description: Hit-1 is a compound identified through virtual screening using the 3D pharmacophore of Infigratinib. [] This compound demonstrated favorable binding affinity to FGFR-1, with a LibDock score surpassing that of Infigratinib. []
Relevance: Identified due to its similar pharmacophoric features to Infigratinib, Hit-1 represents a structurally related compound that exhibits potential as an FGFR-1 inhibitor. [] The research suggests Hit-1 might offer an alternative treatment option for cholangiocarcinoma.
Compound Description: Hit-4, another compound discovered through virtual screening based on Infigratinib's pharmacophore, exhibits even closer structural similarity to Infigratinib compared to Hit-1. [] Notably, Hit-4 occupies the entire pharmacophoric space of Infigratinib and displays a higher LibDock score, suggesting stronger binding affinity to FGFR-1. []
Relevance: Hit-4's remarkable structural similarity to Infigratinib and its superior binding affinity to FGFR-1 highlight its potential as a valuable lead compound for developing novel FGFR inhibitors. [] This compound may offer an improved therapeutic option for treating cholangiocarcinoma.
Vosoritide
Compound Description: Vosoritide is an analog of C-type Natriuretic Peptide (CNP) that acts as an antagonist of the MAP kinase (MAPK) pathway, which is downstream of FGFR3 signaling. [] It is being investigated as a potential treatment for achondroplasia.
Relevance: The research compares the efficacy of Vosoritide with Infigratinib in treating achondroplasia, highlighting their shared target pathway, although they employ different mechanisms of action. [] While Infigratinib directly inhibits FGFR3, Vosoritide targets a downstream pathway, making it indirectly related.
Relevance: The research includes AZD4547 as part of a comparative analysis of FGFR-selective TKIs, highlighting its functional similarity to Infigratinib. [] Both compounds target FGFRs and demonstrate potential for treating skeletal dysplasias, although AZD4547 exhibits dose-limiting toxicity.
PD173074
Compound Description: PD173074 is an FGFR TKI tested in chicken embryos, where it induced limb malformations at high doses (1 × 106 to 50 × 106 nM). [] This finding suggests potential developmental toxicity associated with PD173074.
Relevance: Similar to AZD4547, PD173074 is discussed alongside Infigratinib in the context of preclinical studies evaluating FGFR-selective TKIs for skeletal dysplasias. [] Despite their shared target, PD173074 exhibits concerning toxicity, making it a less desirable therapeutic option compared to Infigratinib.
Erdafitinib (JNJ-42756493)
Compound Description: Erdafitinib is a selective FGFR inhibitor, similar to Infigratinib, that has been clinically evaluated for treating cancers with FGFR3 alterations, specifically in urothelial carcinoma patients. []
Relevance: Both Infigratinib and Erdafitinib have been investigated as potential treatments for urothelial carcinoma in patients with FGFR3 alterations. [] This suggests that both compounds share a similar mechanism of action and target FGFRs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Infigratinib, also known as, BGJ398 or NVP-BGJ398, is a pan FGFR kinase inhibitor, and is an orally bioavailable pan inhibitor of human fibroblast growth factor receptors (FGFRs) with potential antiangiogenic and antineoplastic activities. pan FGFR kinase inhibitor BGJ398 selectively binds to and inhibits the activities of FGFRs, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death.
FIIN-3 is an inhibitor of FGF receptors (FGFRs; IC50s = 13, 21, 31, and 35 nM for recombinant FGFR1-4, respectively). It is selective for FGFRs over a panel of 456 kinases at a concentration of 1 μM, however, it does inhibit EGFR (IC50 = 204 nM). FIIN-3 inhibits growth of Ba/F3 cells that are dependent on the kinase activity of wild-type FGFR1-4 as well as gatekeeper mutant FGFR2 and FGFR3 (EC50s = <1-69 nM) and inhibits FGFR-dependent signaling in a concentration-dependent manner in FGFR2TEL/V564M-dependent Ba/F3 cells. FIIN-3 also inhibits growth in a panel of cancer cell lines (EC50s = 1.4-499 nM). FIIN-3 is a potent, selective, irreversible and the next-generation covalent FGFR inhibitor. FIIN-3 is the first inhibitor that can potently inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2, which confer resistance to first-generation clinical FGFR inhibitors such as NVP-BGJ398 and AZD4547. FIIN-3 has the unprecedented ability to inhibit both the EGF receptor (EGFR) and FGFR covalently by targeting two distinct cysteine residues. FIIN-3 bound with FGFR4 V550L and EGFR L858R.
Potent EGFR tyrosine kinase inhibitor (IC50 = 2 nM). Decreases EGFR autophosphorylation in tumor cells. Potent inhibitor of mutant JAK2-V617F. Weaker inhibitor of ErbB-2 kinase (Ki = 1 μM) and ErbB-4 kinase (Ki = 1.5 μM). Clinically effective agent for non-small cell lung cancer (NSCLC). Erlotinib Hydrochloride is the hydrochloride salt of a quinazoline derivative with antineoplastic properties. Competing with adenosine triphosphate, erlotinib reversibly binds to the intracellular catalytic domain of epidermal growth factor receptor (EGFR) tyrosine kinase, thereby reversibly inhibiting EGFR phosphorylation and blocking the signal transduction events and tumorigenic effects associated with EGFR activation. A quinazoline derivative and ANTINEOPLASTIC AGENT that functions as a PROTEIN KINASE INHIBITOR for EGFR associated tyrosine kinase. It is used in the treatment of NON-SMALL CELL LUNG CANCER.
Golvatinib is an orally bioavailable dual inhibitor of the receptor tyrosine kinases c-Met and VEGF receptor 2 (VEGFR2), which are involved in tumor progression. Golvatinib inhibits autophosphorylation of c-Met in MKN45 cells and phosphorylation of VEGFR2 in human umbilical vein endothelial cells (HUVECs; IC50s = 14 and 16 nM, respectively). It also inhibits proliferation of a variety of cancer cell lines and of HUVECs stimulated with hepatocyte growth factor (HGF) and VEGF but not bFGF (IC50s = 17, 84, and >1,000 nM for HGF-, VEGF-, and bFGF-stimulated HUVECs, respectively). In nude mouse xenograft models using MKN45, Hs746T, SNU-5, or EBC-1 cancer cells, golvatinib (25-200 mg/kg, daily) dose-dependently reduces tumor volume, and it increases survival in the model using MKN45 cells. Golvatinib is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity. c-Met/VEGFR kinase inhibitor E7050 binds to and inhibits the activities of both c-Met and VEGFR-2, which may inhibit tumor cell growth and survival of tumor cells that overexpress these receptor tyrosine kinases. c-Met and VEGFR-2 are upregulated in a variety of tumor cell types and play important roles in tumor cell growth, migration and angiogenesis. Golvatinib has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck.
Gefitinib is a selective EGFR-TK inhibitor that blocks the growth of GEO colon, ZR-75-1, and MCF-10A Ha-ras breast, and OVCAR-3 ovarian cancer cell lines with IC50 values of 0.2-0.4 µM. By interfering with the intracellular kinase domain, gefitinib prevents EGFR autophosphorylation and prevents downstream signal transduction. Formulations containing gefitinib were previously used to treat advanced (or recurrent) non-small cell lung cancer. However, the FDA retracted its general approval when a phase III trial failed to demonstrate an overall survival benefit. Formulations containing gefitinib appear to be most efficacious in treating certain EGFR gene mutations prevalent in Asian populations. Gefitinib is an anilinoquinazoline with antineoplastic activity. Gefitinib inhibits the catalytic activity of numerous tyrosine kinases including the epidermal growth factor receptor (EGFR), which may result in inhibition of tyrosine kinase-dependent tumor growth. Specifically, this agent competes with the binding of ATP to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and resulting in inhibition of signal transduction. Gefitinib may also induce cell cycle arrest and inhibit angiogenesis. (NCI04) Gefitinib is a selective tyrosine kinase receptor inhibitor used in the therapy of non-small cell lung cancer. Gefitinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury. Gefitinib is a member of the class of quinazolines that is quinazoline which is substituted by a (3-chloro-4-fluorophenyl)nitrilo group, 3-(morpholin-4-yl)propoxy group and a methoxy group at positions 4,6 and 7, respectively. An EGFR kinase inhibitor used for the treatment of non-small cell lung cancer. It has a role as an epidermal growth factor receptor antagonist and an antineoplastic agent. It is an aromatic ether, a member of monochlorobenzenes, a member of monofluorobenzenes, a secondary amino compound, a tertiary amino compound, a member of quinazolines and a member of morpholines.
Naturally occurring potent antioxidant. Various pharmacological effects in vitro and in vivo. Anticancer, antimicrobial, anti-inflammatory and immunosuppressive activities. NDGA is a non-selective lipoxygenase (LO) inhibitor which blocks cysteinyl leukotriene (CysLT) synthesis. NDGA inhibits A-23187-induced CysLT biosynthesis in rat peritoneal cells with an IC50 value of 5-7 µM. The IC50 values are 3.0-5.0 µM for human platelet 12-LO and 0.91 µM for rabbit reticulocyte 15-LO. Nordihydroguaiaretic acid analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Nordihydroguaiaretic acid (NDGA) is used as an antioxidant and potent scavenger of reactive oxygen species (ROS). Masoprocol is a naturally occurring antioxidant dicatechol originally derived from the creosote bush Larrea divaricatta with antipromoter, anti-inflammatory, and antineoplastic activities. Masoprocol directly inhibits activation of two receptor tyrosine kinases (RTKs), the insulin-like growth factor receptor (IGF-1R) and the c-erbB2/HER2/neu receptor, resulting in decreased proliferation of susceptible tumor cell populations. This agent may induce apoptosis in susceptible tumor cell populations as a result of disruption of the actin cytoskeleton in association with the activation of stress activated protein kinases (SAPKs). In addition, masoprocol inhibits arachidonic acid 5-lipoxygenase (5LOX), resulting in diminished synthesis of inflammatory mediators such as prostaglandins and leukotrienes. It may prevent leukocyte infiltration into tissues and the release of reactive oxygen species. Masoprocol, also known as actinex or meso-ndga, belongs to the class of organic compounds known as dibenzylbutane lignans. These are lignan compounds containing a 2, 3-dibenzylbutane moiety. Masoprocol is a drug which is used for the treatment of actinic keratoses (precancerous skin growths that can become malignant if left untreated). Masoprocol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Masoprocol has been detected in multiple biofluids, such as urine and blood. Within the cell, masoprocol is primarily located in the cytoplasm and membrane (predicted from logP). Masoprocol is a potentially toxic compound. Masoprocol is the meso-form of nordihydroguaiaretic acid. An antioxidant found in the creosote bush, Larrea divaricata, it is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also inhibits (though to a lesser extent) formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase. It has a role as an antineoplastic agent, a lipoxygenase inhibitor, a hypoglycemic agent and a metabolite.
Reversible dual inhibitor of ErbB1 and ErbB2 tyrosine kinases. Antineoplastic. Lapatinib Ditosylate is the ditosylate salt of lapatinib, a synthetic, orally-active quinazoline with potential antineoplastic activity. Lapatinib reversibly blocks phosphorylation of the epidermal growth factor receptor (EGFR), ErbB2, and the Erk-1 and-2 and AKT kinases; it also inhibits cyclin D protein levels in human tumor cell lines and xenografts. EGFR and ErbB2 have been implicated in the growth of various tumor types. A quinazoline derivative that inhibits EPIDERMAL GROWTH FACTOR RECEPTOR and HER2 (RECEPTOR, ERBB-2) tyrosine kinases. It is used for the treatment of advanced or metastatic breast cancer, where tumors overexpress HER2.
BIBX1382 is an EGFR inhibitor (IC50 = 3 nM). It is selective for EGFR over HER2 (IC50 = 3,400 nM), as well as insulin-like growth factor 1 receptor (IGF-1R), β-insulin receptor kinase (β-InsRK), c-Met, c-Src, and VEGFR2 (IC50s = >10 µM for all). BIBX1382 inhibits proliferation and colony formation in A549 cancer cells expressing mutant K-Ras, as well as FaDu cancer cells expressing wild-type K-Ras when used at a concentration of 5 µM. It enhances radiation-induced cytotoxicity in mutant K-Ras-expressing A549 and MDA-MB-231 cancer cells, but not FaDu, HTB-35, or HH4dd cancer cells that express wild-type K-Ras. BIBX1382 reduces tumor growth in A431 and FaDu mouse xenograft models when administered at doses of 70 and 60 mg/kg per day, respectively. Falnidamol, also known as BIBX 1382, is a pyrimido-pyrimidine with antitumor activity. BIBX 1382 inhibits the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR) thus specifically reversing the aberrant enzymatic activity from overexpressed and constitutively activated EGFR, and subsequently inhibiting cell proliferation and inducing cell differentiation. Check for active clinical trials or closed clinical trials using this agent.